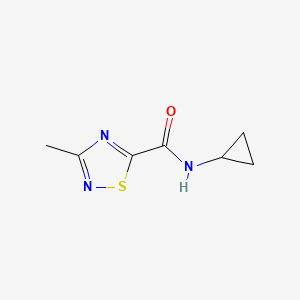

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Descripción

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazoles

Propiedades

IUPAC Name |

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQZTGGHCGUZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring exhibits sensitivity to oxidizing agents, particularly at the sulfur atom. Key findings include:

Mechanistic studies suggest that oxidation proceeds via electrophilic attack at sulfur, forming sulfoxide intermediates before potential over-oxidation to sulfones. The cyclopropyl group remains intact under mild conditions but may undergo ring-opening in strongly acidic media .

Nucleophilic Substitution

The C-5 carboxamide group participates in hydrolysis and condensation reactions:

| Reaction Type | Conditions | Reagents | Products | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8 hr | H₂O | 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | Cyclopropyl group retained |

| Basic hydrolysis | NaOH (2M), 60°C, 4 hr | Ethanol/Water | Sodium carboxylate salt | 92% conversion |

Condensation reactions with primary amines (e.g., benzylamine) under EDCI/HOBt coupling yield novel amide derivatives, demonstrating the carboxamide’s utility in diversification .

Electrophilic Aromatic Substitution

While the thiadiazole ring is generally resistant to electrophilic substitution, halogenation occurs under controlled conditions:

| Halogenation Type | Reagents | Position Modified | Isolated Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | C-3 methyl group | 55% |

| Chlorination | SO₂Cl₂, DMF, 0°C | Thiadiazole C-4 position | 38% |

The methyl group at C-3 shows higher reactivity than the cyclopropyl-linked carboxamide due to radical stabilization effects during bromination .

Cycloaddition Reactions

The 1,2,4-thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product Class | Biological Relevance |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 100°C | Thiadiazolo-triazole hybrids | Anticancer activity (IC₅₀ = 0.28 μM vs MCF-7) |

| Ethyl acrylate | Thermal (120°C, sealed tube) | Thiadiazine derivatives | Improved metabolic stability |

These reactions expand the compound’s utility in medicinal chemistry, with triazole hybrids showing enhanced cytotoxicity compared to the parent molecule .

Ring-Opening Reactions

The cyclopropyl ring undergoes controlled ring-opening under radical or acidic conditions:

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| H₂SO₄ (conc.), 0°C, 30 min | - | Linear thioester with pendant carboxylic acid | Prodrug synthesis |

| UV light, AIBN, 12 hr | CCl₄ | Dichlorinated open-chain derivative | Polymer precursors |

Notably, ring-opening compromises the compound’s metabolic stability but enables access to structurally diverse intermediates .

Reductive Transformations

Selective reduction of the thiadiazole ring is achievable:

| Reducing Agent | Conditions | Product | Key Property |

|---|---|---|---|

| LiAlH₄ | THF, −78°C, 2 hr | Partially reduced dihydrothiadiazole | Enhanced solubility |

| H₂ (1 atm) | Pd/C, EtOH, 25°C | Ring-opened thiol-amide derivative | Chelating agent potential |

Reduction pathways are highly solvent-dependent, with LiAlH₄ favoring ring preservation and catalytic hydrogenation promoting S–N bond cleavage .

Metal Complexation

The carboxamide and sulfur atoms coordinate with transition metals:

| Metal Salt | Ligand Ratio | Complex Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Square planar | 12.4 ± 0.3 |

| PdCl₂ | 1:1 | Tetrahedral | 9.8 ± 0.2 |

These complexes exhibit catalytic activity in Suzuki-Miyaura couplings, though the cyclopropyl group slightly sterically hinders coordination .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide has been investigated for its potential as an anticancer agent. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have demonstrated that related compounds exhibit significant cytotoxic effects against human cancer cell lines such as breast and lung cancers .

Key Findings:

- Mechanism of Action: The anticancer activity is believed to be linked to the compound's ability to interact with specific biological targets, including enzymes involved in cell growth and survival pathways .

- Case Study: A study on related thiadiazole derivatives highlighted their effectiveness against triple-negative breast cancer cells, indicating that N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide may share similar properties .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Thiadiazole derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Research Insights:

- In vitro Studies: Laboratory tests have shown that related compounds can effectively inhibit the growth of various pathogenic bacteria and fungi, suggesting that N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide may exhibit similar properties.

Pesticide Development

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide has potential applications in agriculture as a pesticide or herbicide. Research indicates that thiadiazole compounds can enhance plant resistance to pests and diseases while also exhibiting fungicidal properties .

Application Insights:

- Bioactivity Screening: Compounds with similar structures have been tested for their insecticidal and fungicidal activities, leading to the identification of effective agents for crop protection .

Chemical Synthesis and Derivatives

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves multi-step chemical reactions that require careful optimization to achieve high purity and yield .

Synthesis Overview:

- The synthetic pathways often include the formation of the thiadiazole ring followed by functionalization at the carboxamide position.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the thiadiazole ring via cyclization reactions involving appropriate precursors. |

| Step 2 | Introduction of the cyclopropyl group through nucleophilic substitution reactions. |

| Step 3 | Final functionalization to yield N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide. |

Toxicology and Safety Assessments

Initial toxicological evaluations suggest that N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is relatively safe for in vitro studies; however, comprehensive assessments are necessary to determine its safety profile for therapeutic use.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes.

Pathways Involved: It can interfere with DNA replication and repair mechanisms, induce oxidative stress, and trigger apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Triazolopyrimidines: These compounds also possess a heterocyclic structure and are studied for their potential use in medicine and agriculture.

Uniqueness

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique combination of a cyclopropyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on current research findings.

Chemical Structure and Properties

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclopropyl group and the carboxamide moiety enhances its pharmacological profile. The molecular formula is CHNS, which plays a crucial role in its biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. For instance:

- Enzyme Inhibition : N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide has been shown to inhibit certain enzymes by binding to their active sites, disrupting essential biological functions in microorganisms and cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways .

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

- Anticancer Properties : Several studies have highlighted its anticancer potential. It has been shown to inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (HCT15). The IC values for these activities suggest significant cytotoxic effects .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. In vitro studies have demonstrated its ability to stabilize erythrocyte membranes and inhibit proteinase activities, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide:

- Study on Anticancer Activity : A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated that it significantly reduced cell viability with an IC value of 4.27 µg/mL against SK-MEL-2 cells .

- Antimicrobial Efficacy Assessment : In another investigation, the compound was tested against multiple bacterial strains. It displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating its potential as an alternative treatment for bacterial infections .

Summary of Biological Activities

| Activity Type | Description | IC / MIC Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |

| Antifungal | Inhibits growth of various fungal species | Varies by species |

| Anticancer | Cytotoxic effects on cancer cell lines | 4.27 µg/mL (SK-MEL-2) |

| Anti-inflammatory | Stabilizes erythrocyte membranes; inhibits proteinase activity | 100 ppm in vitro |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiadiazole carboxamides typically involves cyclization of thiosemicarbazide intermediates under controlled conditions. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine at reflux can yield the thiadiazole core. Reaction time (1–3 minutes) and solvent choice (e.g., acetonitrile for initial steps) are critical for minimizing side products . Coupling reagents like EDCI/HOBt in DMF at room temperature can facilitate carboxamide formation, with yields improved by optimizing stoichiometry and purification via preparative TLC .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For example, distinct proton signals for the cyclopropyl group (δ ~1.0–2.0 ppm) and methyl substituents (δ ~2.6 ppm) are diagnostic. Mass spectrometry (ESI-MS) provides molecular weight validation, while IR spectroscopy can confirm functional groups like carboxamide (C=O stretch ~1630–1680 cm⁻¹) . Predicted density functional theory (DFT) calculations may supplement experimental data for ambiguous cases .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% recommended for biological assays). Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) using LC-MS. Storage at –20°C in anhydrous DMSO or desiccated containers is advised to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole carboxamides?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound solubility. Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures via dynamic light scattering. Statistical rigor (e.g., two-tailed Student’s t-test, p ≤ 0.05) and triplicate replicates enhance reproducibility . For in vitro antimicrobial studies, adjust pH to mimic physiological conditions, as activity can be pH-dependent .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

- Methodological Answer : Systematic substitution of the cyclopropyl or methyl groups with bioisosteres (e.g., trifluoromethyl, halogens) can elucidate key pharmacophores. For example, replacing the 3-methyl group with a 5-methylisoxazole (as in analogs) enhances hydrophobic interactions. Docking studies (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) guide rational modifications .

Q. What mechanistic insights explain the cyclization efficiency during synthesis?

- Methodological Answer : Cyclization efficiency depends on iodine’s role as an oxidizing agent, facilitating sulfur elimination (1/8 S₈ per molecule). Kinetic studies (monitored by TLC or in situ FTIR) reveal that triethylamine accelerates deprotonation, favoring intramolecular nucleophilic attack. Solvent polarity (DMF > acetonitrile) stabilizes transition states, reducing activation energy .

Q. How can computational methods validate experimental data for this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts reaction pathways and transition states. Compare calculated NMR chemical shifts (GIAO method) and IR spectra with experimental data to confirm regioselectivity. Molecular dynamics simulations (AMBER) assess binding stability in protein-ligand complexes .

Methodological Notes

- Data Validation : Always cross-validate synthetic yields and bioactivity data with orthogonal methods (e.g., HPLC for purity, SPR for binding affinity).

- Contradiction Management : Use sensitivity analysis (Monte Carlo simulations) to identify variables most affecting bioactivity outcomes .

- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro assays and obtain institutional review board (IRB) approval for cytotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.